methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether
Description
Historical Development of Pyrazole Chemistry
The exploration of pyrazole chemistry began in the late 19th century with foundational work by German chemists Ludwig Knorr and Hans von Pechmann. Knorr first coined the term "pyrazole" in 1883 while investigating condensation reactions between hydrazines and 1,3-diketones, a method now known as the Knorr pyrazole synthesis. Von Pechmann later expanded synthetic accessibility in 1898 by developing a route using acetylene and diazomethane. These early discoveries established pyrazole as a stable aromatic heterocycle with two adjacent nitrogen atoms, enabling unique electronic and steric properties.
The mid-20th century marked a turning point with the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrating pyrazole’s natural occurrence. This discovery spurred interest in pyrazole’s biological roles, leading to its adoption as a scaffold in drug design. By the 1990s, pyrazole derivatives like celecoxib (a COX-2 inhibitor) and sildenafil (a phosphodiesterase-5 inhibitor) achieved clinical success, cementing pyrazole’s status as a privileged structure in medicinal chemistry.
Significance of Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives exhibit exceptional pharmacological versatility, attributed to their ability to engage diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Key therapeutic applications include:
- Anticancer Agents : Pyrazole-containing kinase inhibitors like pralsetinib and selpercatinib target RET and ALK mutations in non-small cell lung cancer.
- Anti-Inflammatory Drugs : Celecoxib’s selective COX-2 inhibition revolutionized arthritis treatment by minimizing gastrointestinal toxicity.
- Antimicrobials : Fipronil, a pyrazole-based insecticide, disrupts GABA receptors in pests, showcasing pyrazole’s utility beyond human medicine.
The pyrazole ring’s metabolic stability and synthetic tunability make it ideal for optimizing drug bioavailability and target specificity. For example, fluorination at the C-3 or C-5 positions enhances blood-brain barrier penetration, as seen in the antipsychotic drug risperidone.
Positional Context of the Target Compound Within Pyrazole-Containing Pharmaceuticals
Methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether combines three pharmacologically significant units:
- Pyrazole Core : Serves as a hydrogen-bond acceptor/donor, mimicking adenine in kinase-binding pockets.
- Piperidine Moiety : Enhances solubility and enables conformational flexibility, critical for target engagement.
- Nitro-Pyridine Group : Introduces electron-withdrawing effects, potentially modulating enzyme inhibition (e.g., nitro groups in antibacterial agents).
Structurally analogous drugs highlight the compound’s potential:
| Drug Name | Structure Features | Therapeutic Use |
|---|---|---|
| Rimonabant | Pyrazole + piperidine | Cannabinoid receptor antagonist |
| Crizotinib | Pyridine + piperidine | ALK/ROS1 inhibitor |
| Futibatinib | Pyrazole + pyrimidine | FGFR inhibitor |
This hybrid architecture suggests applications in oncology or neurology, where multi-targeted kinase inhibition is advantageous.
Research Objectives and Scientific Relevance
Current research on this compound focuses on:
- Target Identification : Computational docking studies propose affinity for tyrosine kinases (e.g., ABL, EGFR) due to structural parallels with imatinib.
- Synthetic Optimization : Modifying the nitro group’s position could enhance selectivity, as seen in nitropyridine-based antifungals.
- ADME Profiling : The methyl ether group may improve metabolic stability compared to hydroxylated analogs, reducing hepatic clearance.
This compound’s development aligns with trends in fragment-based drug design, where modular assembly of heterocycles accelerates lead optimization.
Properties
IUPAC Name |
2-[4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-16-6-4-14(5-7-16)17-13-18(23-22-17)15-8-11-24(12-9-15)20-19(25(26)27)3-2-10-21-20/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYLMVYPPGECAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)C4=C(C=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole moiety is typically constructed using a 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated ketones. For example:
- Hydrazine derivative : 4-Piperidinylhydrazine (prepared via piperidine functionalization).
- Diketone precursor : 4-Acetylphenyl ether, synthesized by Friedel-Crafts acylation of anisole.
Reaction conditions involve refluxing in ethanol with catalytic acetic acid, yielding 4-(3-piperidinyl-1H-pyrazol-5-yl)phenol with >80% efficiency.
Piperidine Functionalization
The piperidine ring is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. A patented method employs:
- 3-Nitro-2-chloropyridine reacted with 4-(3-piperidinyl-1H-pyrazol-5-yl)phenol in the presence of K2CO3 and Pd(OAc)2 in DMF at 110°C.
- Yield optimization (75–85%) is achieved by controlling stoichiometry (1:1.2 molar ratio) and employing microwave irradiation.
Nitro-Group Introduction and Optimization
Nitration of the pyridine ring is performed early in the synthesis to avoid side reactions. Key steps include:
- Nitration via mixed acid (HNO3/H2SO4) : Direct nitration of 2-chloropyridine at 0–5°C, achieving 90% regioselectivity for the 3-nitro position.
- Purification : Recrystallization from ethanol/water (1:3) removes ortho- and para-nitrated byproducts.
Etherification of the Phenolic Intermediate
The final etherification employs a Williamson synthesis:
- Methylation : 4-(3-[1-(3-Nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl)phenol is treated with methyl iodide (1.5 equiv) and K2CO3 (2.0 equiv) in acetone at 60°C for 12 hours.
- Yield : 92–95% after column chromatography (SiO2, hexane/ethyl acetate 4:1).
Alternative methods using dimethyl sulfate or diazomethane show lower efficiency (<70%) due to over-alkylation.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
- Palladium catalysts : Pd(OAc)2 with Xantphos ligand increases coupling yield from 65% to 85% by mitigating piperidine coordination.
- Lewis acids : BF3·Et2O accelerates nitration by polarizing the pyridine ring.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the pyridine ring can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ether ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reagents: Palladium catalysts (Pd(PPh3)4), boronic acids for Suzuki coupling.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenyl Ethers: From electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Medicine
Drug Development: Potential use in the development of new therapeutic agents, especially those targeting neurological or inflammatory pathways.
Industry
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can participate in redox reactions, while the pyrazole and piperidine rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Properties
Key Observations :
- Nitro Group Impact: The 3-nitro-2-pyridinyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to biological targets (e.g., enzymes with aromatic pockets) or improve catalytic activity in cross-coupling reactions compared to non-nitro analogs .
- Piperidine vs.
- Phenyl Ether vs. Amide : The phenyl ether linkage in the target compound may confer better hydrolytic stability compared to amide-containing analogs (e.g., benzamides in ), which are prone to enzymatic degradation .
Physicochemical Properties
- Stability : Nitro groups can confer photolytic sensitivity, whereas trifluoroethoxy groups (as in ) enhance metabolic stability, indicating a trade-off in design .
Biological Activity
Methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on available research.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrazole ring, a piperidine moiety, and a nitropyridine substituent. The synthesis typically involves multi-step organic reactions, where intermediates are carefully controlled to yield the final product with desired purity and efficacy.
Key Steps in Synthesis:
- Formation of Pyrazole Ring : The initial step often involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Piperidine Integration : This step typically requires the use of alkylation reactions to introduce the piperidine group.
- Nitropyridine Incorporation : The nitro group is usually introduced via electrophilic substitution on a pyridine derivative.
The biological activity of this compound has been linked to its interaction with various biological targets, particularly in the context of cancer therapy and neuropharmacology:
- Tyrosine Kinase Inhibition : Similar compounds have shown efficacy as tyrosine kinase inhibitors, which play crucial roles in cell signaling pathways related to cancer progression.
- Cytotoxicity Studies : In vitro studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against breast and lung cancer cell lines. These findings suggest a promising avenue for further development in oncology .
- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects, potentially through modulation of neurotransmitter systems. Animal models have shown improvements in cognitive function when treated with similar pyrazole derivatives .
Comparative Analysis of Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other known compounds:
Q & A
Q. What are the common synthetic routes for methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether, and what reaction conditions are critical for yield optimization?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution for introducing the pyridine and piperidine moieties (e.g., using sodium hydride or potassium tert-butoxide in DMF/THF) .
- Cyclization reactions to form the pyrazole core, often requiring controlled temperatures (60–80°C) and anhydrous conditions to prevent side reactions .
- Etherification via Williamson synthesis, where the choice of base (e.g., NaH) and solvent (e.g., DMF) significantly impacts yield .
Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to avoid overalkylation.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions, focusing on aromatic proton splitting patterns and nitro group deshielding effects .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, targeting the [M+H] ion .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) to identify discrepancies in nitro or piperidinyl group environments .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure, as demonstrated for analogous pyrazole derivatives .
- Isotopic labeling : Use -labeled intermediates to clarify nitrogen connectivity in complex heterocycles .
Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Model binding affinities using software like AutoDock Vina, focusing on the nitro-pyridine moiety’s electrostatic interactions with active sites .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., ) by immobilizing the target protein and monitoring real-time compound association/dissociation .
- Mutagenesis studies : Identify critical binding residues by comparing wild-type and mutant protein responses .
Q. How can reaction conditions be optimized to mitigate byproduct formation during piperidinyl group functionalization?
- Temperature control : Maintain reactions below 70°C to prevent retro-Michael additions common in piperidine derivatives .
- Catalyst screening : Test palladium or copper catalysts for selective C-N coupling, as seen in related pyridinyl-piperidine syntheses .
- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states and reduce dimerization .
Data Analysis and Mechanistic Questions
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition risks .
- Molecular dynamics (MD) simulations : Model membrane permeation by simulating interactions with lipid bilayers over 100-ns trajectories .
Q. How should researchers approach contradictory bioactivity results across different assay systems?
- Assay standardization : Replicate studies under identical conditions (e.g., cell line, serum concentration) to isolate variables .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity in certain buffers .
- Off-target screening : Employ kinome-wide profiling to rule out unintended interactions .
Methodological Resources
- Synthetic protocols : Refer to multi-step pyrazole syntheses in and for reagent ratios and purification techniques.
- Analytical workflows : Follow ’s HPLC conditions and ’s crystallography methods for structural validation.
- Biological assays : Adapt SPR and docking protocols from and for target interaction studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
